
L-Serine1-13C,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Serine1-13C,15N is a stable isotope-labeled compound of L-serine, a non-essential amino acid. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in various scientific research applications, especially in the fields of biochemistry, molecular biology, and medical research. The compound is often used in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to study metabolic pathways and protein structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine1-13C,15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the serine molecule. One common method is to grow plants or microorganisms in an environment enriched with 13CO2 and 15N-containing nutrients. The labeled serine is then extracted and purified. Another method involves chemical synthesis starting from labeled precursors such as 13C-labeled formaldehyde and 15N-labeled ammonia, followed by a series of reactions to form the labeled serine.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Microorganisms are cultured in a medium containing 13C and 15N sources. The fermentation process is optimized to maximize the yield of labeled serine, which is then isolated and purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Serine1-13C,15N undergoes various chemical reactions, including:
Oxidation: L-serine can be oxidized to form hydroxypyruvate.
Reduction: It can be reduced to form 3-phosphoglycerate.
Substitution: The hydroxyl group of serine can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Hydroxypyruvate
Reduction: 3-Phosphoglycerate
Substitution: Various substituted serine derivatives
Scientific Research Applications
L-Serine1-13C,15N has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.
Medicine: Used in metabolic studies and to investigate the role of serine in neurological diseases.
Industry: Employed in the production of labeled compounds for research and development.
Mechanism of Action
L-Serine1-13C,15N exerts its effects primarily through its role in protein synthesis and cellular metabolism. It is converted to glycine by serine hydroxymethyltransferase, providing one-carbon units necessary for the synthesis of purine bases, adenine, and guanine. This conversion is crucial for DNA and RNA synthesis, cell growth, and proliferation.
Comparison with Similar Compounds
Similar Compounds
L-Serine: The non-labeled form of the amino acid.
D-Serine: The D-enantiomer of serine, which has different biological roles.
L-Alanine1-13C,15N: Another stable isotope-labeled amino acid used in similar research applications.
Uniqueness
L-Serine1-13C,15N is unique due to its dual labeling with carbon-13 and nitrogen-15, making it highly valuable for detailed metabolic and structural studies. Its ability to provide insights into complex biochemical pathways and molecular interactions sets it apart from other labeled compounds.
Properties
Molecular Formula |
C3H7NO3 |
|---|---|
Molecular Weight |
107.08 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-3-hydroxy(113C)propanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i3+1,4+1 |
InChI Key |
MTCFGRXMJLQNBG-WGVUESGYSA-N |
Isomeric SMILES |
C([C@@H]([13C](=O)O)[15NH2])O |
Canonical SMILES |
C(C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


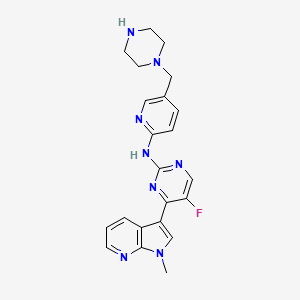
![hexasodium;[2,3,4,5,6-pentakis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate](/img/structure/B15142883.png)
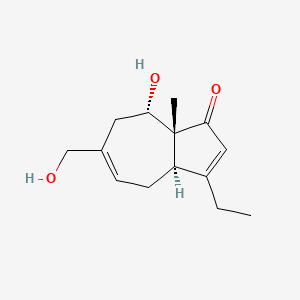

![(E)-3-[4-[(Z)-2-(2-chloro-4-fluorophenyl)-1-(3-chloro-1H-indol-2-yl)but-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B15142904.png)
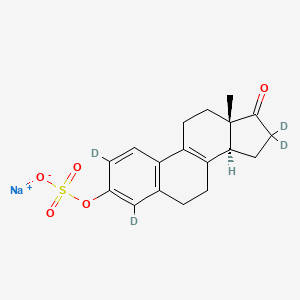
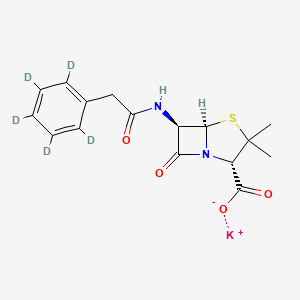
![(8S,11R,13S,14S,17R)-11-[4-[bis(trideuteriomethyl)amino]phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-8,13,14-trimethyl-1,2,6,7,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15142922.png)
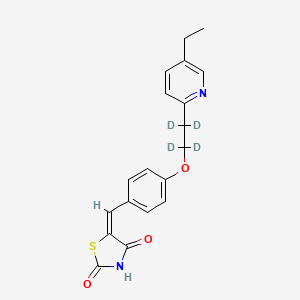
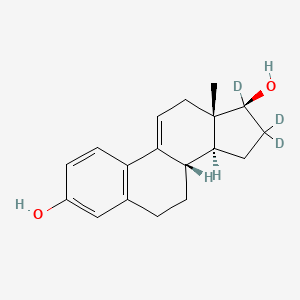
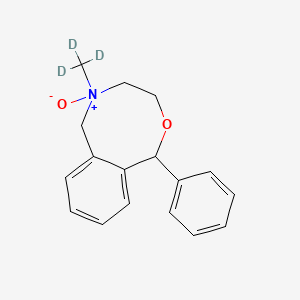
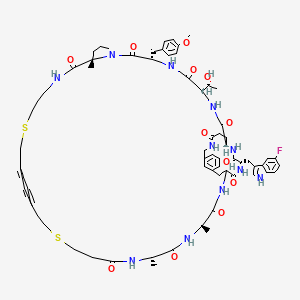
![8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[3-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]propyl]purine-2,6-dione;hydrochloride](/img/structure/B15142952.png)
![3-[(3-Methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoic acid methyl ester-d3](/img/structure/B15142964.png)
